Erythromycin C is produced naturally by Saccharopolyspora erythraea, which was previously classified as Streptomyces erythreus. The compound can also be synthesized through various chemical methods, allowing for higher yields and purity levels suitable for pharmaceutical use.
Erythromycin C belongs to the class of antibiotics known as macrolides, characterized by a large lactone ring structure. Macrolides are further classified based on their chemical modifications and pharmacological properties. Erythromycin C is specifically classified under the 14-membered ring macrolides, which include other derivatives like erythromycin A and clarithromycin.
The synthesis of erythromycin C can be achieved through both natural fermentation processes and synthetic chemical methods. The fermentation process typically involves cultivating Saccharopolyspora erythraea under optimal conditions to maximize yield.
Technical Details:
Erythromycin C has a complex molecular structure featuring a large lactone ring with multiple hydroxyl groups and sugar moieties attached. Its molecular formula is , reflecting its large size and functional diversity.
Erythromycin C undergoes various chemical reactions that are critical for its function as an antibiotic. Key reactions include:
Technical Details: Analytical techniques such as HPLC and mass spectrometry are employed to study these reactions, providing insights into stability and degradation pathways .
Erythromycin C exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation during translation.
Relevant analyses indicate that erythromycin C maintains its structural integrity under standard storage conditions, although exposure to light and moisture should be minimized .
Erythromycin C has several applications in medicine and research:
Erythromycin C (EryC), a 14-membered macrolide antibiotic, possesses the molecular formula C₃₆H₆₅NO₁₃ and a molecular weight of 719.9 g/mol [6]. Its core structure comprises a macrocyclic lactone ring (erythronolide) decorated with two sugar moieties: L-cladinose at the C3 position and D-desosamine at the C5 position. Critically, EryC differs from Erythromycin A (EryA) by the absence of a methyl group on the cladinose sugar, designated as 3''-O-demethylerythromycin A [6] [7]. This structural modification arises from the omission of a methylation step during biosynthesis.
The molecule contains numerous chiral centers, imparting complex stereochemistry essential for biological activity. Key stereochemical features include:
Erythromycins A, B, and C share the same erythronolide core and desosamine sugar but differ in their neutral sugar modifications:
Table 1: Structural and Biological Differences Among Erythromycin Isomers
Isomer | Neutral Sugar at C3 | C3 Sugar Modification | Relative Antibacterial Potency | Molecular Formula |
---|---|---|---|---|
Erythromycin A | L-Cladinose | 3''-O-Methyl | 1.0 (Reference) | C₃₇H₆₇NO₁₃ |
Erythromycin B | L-Cladinose | 3''-O-Methyl, 12-O-Deoxy | 0.5 - 0.7 | C₃₇H₆₇NO₁₂ |
Erythromycin C | L-Cladinose | 3''-O-Demethyl | ~0.5 | C₃₆H₆₅NO₁₃ |
Biological activity correlates strongly with these modifications. EryA exhibits the highest potency. EryB, lacking the C12 hydroxyl, shows reduced activity (approximately 50-70% of EryA). EryC, lacking the 3''-O-methyl group, demonstrates roughly half the antibacterial activity of EryA against Gram-positive bacteria [1] [6]. This significant reduction underscores the critical role of the cladinose methylation for optimal ribosomal target engagement and antimicrobial efficacy. EryC also displays a narrower antibiotic spectrum compared to EryA [6].
Direct high-resolution crystal structures of Erythromycin C itself are notably absent from the public literature, posing a challenge for definitive conformational analysis. Insights into its likely 3D structure and dynamics are inferred from:
The conformational dynamics, especially the positioning and interactions of the modified cladinose, are crucial for understanding its reduced binding affinity compared to EryA.
Erythromycin C shares the inherent instability challenges common to erythromycins, particularly under acidic conditions, but its specific stability profile is influenced by its unique structure:
Temperature Effects:Elevated temperatures accelerate degradation pathways (dehydration, hydrolysis). Stability studies typically show increased degradation rates with increasing temperature at any given pH. The activation energy for EryC degradation under specific conditions (pH, solvent) would determine its exact thermal sensitivity relative to EryA or EryB [9].
Solvent Systems:
Table 2: Key Degradation Pathways and Influencing Factors for Erythromycin C
Stress Factor | Primary Degradation Pathway(s) | Key Influences on Rate | Major Degradation Product(s) |
---|---|---|---|
Low pH (e.g., Gastric) | Intramolecular Dehydration (6,9-cyclization) | ↓ pH, ↑ Temperature, Aqueous Environment | Anhydroerythromycin C (Inactive) |
High pH | Hydrolytic Macrolactone Ring Opening | ↑ pH, ↑ Temperature, ↑ Time, Aqueous Environment | Ring-opened Seco-acids |
High Temperature | Accelerates Acid/Base Hydrolysis, Dehydration | ↑ Temperature, pH, Presence of Water/Protic Solvents | Various decomposition products |
Protic Solvents (e.g., MeOH) | Trans-esterification, Solvolysis | Solvent Polarity, Temperature, Time | Methylated derivatives, Decomposition |
The 3''-O-demethyl group in EryC may subtly influence its degradation kinetics compared to EryA. While the core degradation mechanisms (dehydration, hydrolysis) are identical, differences in electron donation or steric effects around the cladinose could theoretically alter susceptibility slightly, though definitive comparative stability studies between EryA and EryC under controlled conditions are less commonly reported than for the major congener EryA or its semi-synthetic derivatives. Strategies developed to stabilize EryA, such as enteric coating, chemical modification (e.g., forming esters like stearate, ethylsuccinate), or conjugation (e.g., pH-sensitive hydrazone bonds [5]), are generally applicable to EryC for pharmaceutical formulation, although EryC itself is not a marketed drug.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7